Propionic anhydride

Description

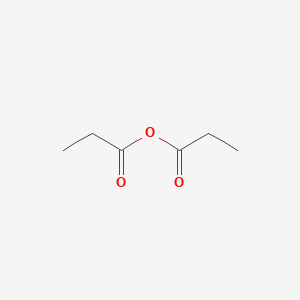

Structure

3D Structure

Properties

IUPAC Name |

propanoyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAMUWZEOHJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3, Array | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027007 | |

| Record name | Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01 | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.49 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |

| Record name | Propionic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

123-62-6 | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3A2VV18E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-45 °F (USCG, 1999), -45 °C | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4345 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Propionic Anhydride: A Technical Guide for Researchers

CAS Number: 123-62-6 EC Number: 204-638-2 UN Number: 2496

This document provides an in-depth technical overview of propionic anhydride (B1165640), a versatile and highly reactive organic compound. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this guide covers its chemical properties, reactivity, applications, and safety protocols, presenting data in a clear and accessible format.

Core Chemical and Physical Properties

Propionic anhydride, also known as propanoic anhydride, is a colorless liquid with a pungent, acrid odor.[1][2] It is the acid anhydride of propionic acid and is widely used as a propionylating agent in various chemical syntheses.[2][3]

Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₀O₃ | [1][4][5] |

| Molecular Weight | 130.14 g/mol | [1][5][6] |

| CAS Number | 123-62-6 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][7] |

| Odor | Pungent, unpleasant | [1] |

| Density | 1.015 g/mL at 25 °C | [6][8] |

| Boiling Point | 167 °C | [9][6] |

| Melting Point | -43 °C | [6][8][10] |

| Flash Point | 63 °C / 145.4 °F (closed cup) | [2][11][12] |

| Refractive Index (n²⁰/D) | 1.404 | [9][6] |

| Vapor Pressure | 10 mmHg at 57.7 °C | [6][8] |

| Vapor Density | 4.5 (vs air) | [6][8] |

| Solubility | Soluble in methanol, ethanol, diethyl ether, chloroform, and alkali. Decomposes in water. | [9][6] |

Chemical Reactivity and Applications

The primary utility of this compound stems from its reactivity as an acylating agent, enabling the introduction of a propionyl group (CH₃CH₂CO-) onto various substrates.[2][4] This reactivity is driven by the electrophilic nature of the carbonyl carbons and the good leaving group potential of the propionate (B1217596) anion.

Key Reactions:

-

Hydrolysis: this compound reacts, often slowly but exothermically, with water to hydrolyze back to two equivalents of propionic acid.[9][7] This reaction can be accelerated by acids.[9]

-

Esterification: It reacts readily with alcohols to form propionate esters, a reaction crucial in the synthesis of fragrances, flavors, and pharmaceuticals.[4][3][13][14]

-

Amide Formation: With primary and secondary amines, it undergoes acylation to produce N-substituted propanamides. This is a common method for protecting amine groups in multi-step syntheses.

-

Dehydrating Agent: In certain reactions, such as some nitrations and sulfonations, it can be used as a dehydrating agent.[3][14]

Logical Flow of Reactivity

The following diagram illustrates the core reactivity of this compound with common nucleophiles.

Major Applications:

-

Pharmaceuticals: It serves as a raw material for producing various drugs, including antibiotics, hormones like testosterone (B1683101) propionate, and anti-inflammatory agents like betamethasone (B1666872) dipropionate.[3]

-

Agrochemicals and Dyes: Used in the synthesis of herbicides, pesticides, and various dyes.[3][13]

-

Polymers and Cellulose (B213188) Derivatives: Employed in the production of cellulose acetate (B1210297) propionate (CAP), a thermoplastic polymer, and for modifying starches.[2]

-

Flavors and Fragrances: A key reagent for creating propionate esters, many of which have characteristic fruity scents and are used in the perfume and food industries.[3][13]

Experimental Protocols

The following section details a representative experimental protocol for the acylation of an amine using this compound. The procedure is adapted from standard methods for the acetylation of aniline (B41778) and is directly applicable.

Synthesis of N-Phenylpropanamide

Objective: To synthesize N-phenylpropanamide via the acylation of aniline with this compound.

Materials:

-

Aniline (C₆H₅NH₂)

-

This compound ((CH₃CH₂CO)₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate (CH₃COONa)

-

Distilled Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)

-

Ice bath

-

Stirring apparatus

-

Vacuum filtration setup

Methodology:

-

Preparation of Aniline Hydrochloride: In a 250 mL beaker, combine 5.0 mL of aniline with 150 mL of distilled water. While stirring, slowly add 4.5 mL of concentrated HCl. Aniline, initially immiscible, will dissolve to form aniline hydrochloride.

-

Acylation Reaction: In a separate flask, prepare a solution of 5.5 g of sodium acetate in 30 mL of water. Measure 6.5 mL of this compound. To the stirring aniline hydrochloride solution, add the this compound in one portion. Immediately follow this by adding the sodium acetate solution.

-

Precipitation and Isolation: A white precipitate of N-phenylpropanamide will form instantly. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.

-

Purification: Cool the reaction mixture in an ice bath for 20-30 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold distilled water to remove any unreacted salts.

-

Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol/water mixture to obtain pure N-phenylpropanamide crystals.

-

Drying and Characterization: Dry the purified crystals, weigh them to determine the yield, and characterize them by measuring their melting point and acquiring spectroscopic data (e.g., IR, NMR).

Experimental Workflow Diagram

Safety and Handling

This compound is a corrosive and combustible substance that requires careful handling to prevent injury and accidents.[2]

-

Hazards: Causes severe skin burns and serious eye damage. Its vapor can irritate the eyes and respiratory system.[9] It is a combustible liquid.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, bases, water, and alcohols.[9] Keep containers tightly closed.

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Due to its potential use in the illicit synthesis of controlled substances, this compound is regulated as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[1] Researchers must comply with all applicable local and federal regulations regarding its purchase, storage, and use.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 9. 37 Propyl propanoate can be synthesised in three steps using propanenitri.. [askfilo.com]

- 10. studylib.net [studylib.net]

- 11. [PDF] Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simulation | Semantic Scholar [semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Wikipedia [en.wikipedia.org]

propionic anhydride chemical reactivity with nucleophiles

An In-depth Technical Guide to the Chemical Reactivity of Propionic Anhydride (B1165640) with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic anhydride, (CH₃CH₂CO)₂O, is a symmetric acid anhydride widely utilized in organic synthesis as a powerful and efficient propionylating agent.[1][2] Its reactivity profile makes it a crucial reagent in the pharmaceutical, fragrance, and specialty polymer industries for introducing a propionyl group (-COCH₂CH₃) into a variety of substrates.[1][3] This guide provides a comprehensive technical overview of the core reactivity of this compound, focusing on its reactions with common nucleophiles. It details the underlying mechanisms, factors influencing reaction outcomes, quantitative data, and standardized experimental protocols relevant to research and development.

This compound is a colorless liquid with a pungent odor that is soluble in many organic solvents but decomposes in water to form propionic acid.[1][4] Its chemical utility stems from the electrophilic nature of its carbonyl carbons and the ability of the propionate (B1217596) group to function as a good leaving group. The primary reaction pathway is nucleophilic acyl substitution.[5]

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction mechanism governing the reactivity of this compound is nucleophilic acyl substitution . This process involves two key steps:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride, breaking the C=O π bond and forming a tetrahedral intermediate.[6][7][8]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a propionate anion (CH₃CH₂COO⁻) as the leaving group.

This mechanism is central to the reactions with all major classes of nucleophiles, including N-, O-, and C-nucleophiles.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines, known as aminolysis or amidation, yields N-substituted propionamides. This is a cornerstone reaction in synthetic chemistry, particularly in drug development for the synthesis of amide-containing active pharmaceutical ingredients (APIs).

Mechanism: The reaction proceeds via the general nucleophilic acyl substitution mechanism. The amine acts as the nucleophile.[9][10] Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base, neutralizing the propionic acid byproduct to form a non-nucleophilic ammonium (B1175870) salt.[10]

Caption: Nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Reactivity Data: Quantitative kinetic data for this compound aminolysis is sparse in readily available literature, but reactivity trends can be inferred from general principles of nucleophilicity and steric hindrance.

| Nucleophile Class | Relative Reactivity | Key Factors |

| Primary Aliphatic Amines | High | Strong nucleophilicity and minimal steric bulk (e.g., n-propylamine).[11] |

| Secondary Aliphatic Amines | Moderate to High | Increased steric hindrance can slow the reaction compared to primary amines.[11] Pyrrolidine, a cyclic secondary amine, is highly reactive due to its rigid conformation.[11] |

| Aromatic Amines (e.g., Aniline) | Low | The nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. Primary alkylamines are generally more nucleophilic than aniline (B41778) in aprotic solvents like acetonitrile.[11] |

| Ammonia | High | Small and unhindered, reacts readily to form the primary amide, propionamide.[9] |

Reactions with O-Nucleophiles (Alcohols & Water)

Alcoholysis: Esterification

This compound reacts with primary and secondary alcohols to form propionate esters, which are common motifs in fragrances, flavorings, and pharmaceuticals.[5] These reactions are typically slower than amidations and often require heat or catalysis.

Mechanism: The mechanism is analogous to amidation, with the alcohol acting as the nucleophile. The reaction is often catalyzed by a weak base like pyridine (B92270), which serves to deprotonate the intermediate, or by acids.

Caption: Nucleophilic acyl substitution mechanism for the reaction of this compound with an alcohol.

Reactivity Data: The rate of esterification is highly sensitive to steric hindrance in the alcohol substrate.

| Nucleophile | Relative Reactivity | Typical Yield | Key Factors |

| Methanol | High | >90% | Minimal steric hindrance. |

| Ethanol (B145695) | High | >90% | Slight increase in steric bulk compared to methanol.[12] |

| 1-Butanol | Moderate | ~85-95% | Increased chain length negatively impacts conversion rates due to steric hindrance.[12] |

| 2-Butanol (sec-alcohol) | Moderate-Low | Variable | Significant steric hindrance around the hydroxyl group slows the reaction. |

| tert-Butanol (tert-alcohol) | Very Low | <10% (uncatalyzed) | Extreme steric hindrance prevents effective nucleophilic attack. |

Hydrolysis

This compound reacts with water to yield two equivalents of propionic acid.[4][12] While it is insoluble in water, the reaction proceeds, often slowly at first, and can be exothermic.[4][7] The reaction is catalyzed by both acids and bases.

Kinetics: The hydrolysis exhibits interesting kinetic behavior. The product, propionic acid, can increase the solubility of the anhydride in the aqueous phase, leading to an apparent autocatalytic effect.[13] Studies on the aqueous hydrolysis have shown that the general base-catalyzed pathway is significantly faster than the simple (uncatalyzed) pathway.

| Condition | Rate Constant Ratio (k_cat / k_uncat) | Notes |

| Propanoate-catalyzed hydrolysis at 5 °C | ~80 | The higher rate is attributed to a less unfavorable entropy of activation.[14] |

| Propanoate-catalyzed hydrolysis at 60 °C | ~140 | The catalytic effect becomes more pronounced at higher temperatures.[14] |

Reactions with C-Nucleophiles (Friedel-Crafts Acylation)

This compound can act as an acylating agent in Friedel-Crafts reactions with activated aromatic compounds, such as indoles and anisole.[15] These reactions require a Lewis acid or solid acid catalyst (e.g., Y(OTf)₃, Zr-β zeolites) to activate the anhydride and facilitate the electrophilic aromatic substitution.[15] Yields are generally good, and the reaction provides a direct route to aryl propyl ketones.

Experimental Protocols

Protocol: Synthesis of Ethyl Propionate (Esterification)

This protocol describes the synthesis of ethyl propionate from this compound and ethanol.

Materials:

-

This compound (≥99%)

-

Ethanol (anhydrous, 200 proof)

-

Pyridine (or 4-DMAP, catalytic amount)

-

Diethyl ether (or Ethyl Acetate)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: To the flask, add ethanol (46.0 g, 1.0 mol). Begin stirring and add this compound (65.0 g, 0.5 mol, 0.5 eq.) dropwise via an addition funnel. An exothermic reaction may be observed.

-

Catalysis (Optional but Recommended): Add a catalytic amount of pyridine (e.g., 0.5 mL).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of cold deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with 5% NaHCO₃ solution (2 x 50 mL) to remove unreacted anhydride and propionic acid, followed by brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude ethyl propionate can be purified by fractional distillation (boiling point: 99 °C) to yield a colorless liquid. A typical yield is 85-95%.

Caption: Standard experimental workflow for the synthesis of ethyl propionate.

Protocol: Synthesis of N-Propylpropionamide (Amidation)

This protocol provides a general method for the acylation of a primary amine.

Materials:

-

This compound (≥99%)

-

n-Propylamine

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, ice bath, separatory funnel, magnetic stirrer

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (11.8 g, 0.2 mol, 2.0 eq.) in 100 mL of dichloromethane.

-

Addition: Cool the solution in an ice bath to 0 °C. Add this compound (13.0 g, 0.1 mol, 1.0 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.

-

Workup - Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude N-propylpropionamide can be purified by recrystallization or silica (B1680970) gel column chromatography to yield a white solid. A typical yield is >90%.

Conclusion

This compound is a versatile and highly effective propionylating reagent. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, allowing for the efficient synthesis of amides and esters. Reaction outcomes are predictably influenced by the nucleophilicity and steric profile of the attacking nucleophile, as well as by reaction conditions such as temperature and catalysis. The protocols and data presented in this guide offer a robust framework for professionals in drug development and chemical research to effectively utilize this compound in their synthetic endeavors.

References

- 1. Treatment of acetic this compound with ethanol gives a mixture of t.. [askfilo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Reaction of propanoic anhydride, ethanol | Reactory [reactory.app]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. CN1059199C - ethyl propionate production process - Google Patents [patents.google.com]

- 6. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]

- 14. arcjournals.org [arcjournals.org]

- 15. benchchem.com [benchchem.com]

Propionic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of propionic anhydride (B1165640), a key reagent in organic synthesis and pharmaceutical development. The information is presented to support laboratory work and process development, with a focus on accurate data and standardized experimental protocols.

Core Physical Properties

Propionic anhydride, with the chemical formula (CH₃CH₂CO)₂O, is a colorless liquid characterized by a pungent, vinegar-like odor.[1][2][3] It is a versatile chemical intermediate, though its corrosive nature and reactivity with water necessitate careful handling.[2][4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for a range of applications, from reaction stoichiometry calculations to the design of purification processes.

| Physical Property | Value | Units | Conditions |

| Density | 1.015 | g/cm³ | at 20 °C |

| 1.015 | g/mL | at 25 °C[5][6][7] | |

| 8.4 | lb/gal | ||

| Molecular Weight | 130.14 | g/mol | [1][2] |

| Boiling Point | 167 - 170 | °C | [1][3] |

| 167 | °C | at 760 mmHg[5][6][8] | |

| Melting Point | -42 | °C | [1][3] |

| -43 | °C | [5][8] | |

| Flash Point | 63 | °C | [1] |

| 165 | °F | [2] | |

| Vapor Density | 4.49 | (Air = 1) | [2] |

| 4.5 | (vs air) | [5][6][7] | |

| Vapor Pressure | 1.36 | mmHg | at 25 °C |

| 10 | mmHg | at 57.7 °C[5][6][7] | |

| Refractive Index | 1.404 | n20/D | [5][6][7] |

| Solubility in Water | Reacts to form propionic acid[1][3] | ||

| Solubility in Organic Solvents | Miscible with methanol, ethanol, ether, and chloroform[2][4] |

Interrelation of Physical Properties

The physical properties of a compound are intrinsically linked. For this compound, these relationships are crucial for understanding its behavior in various experimental and industrial settings. The following diagram illustrates the logical connections between its fundamental molecular characteristics and its macroscopic physical properties.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for key experiments related to this compound.

Density Determination (ASTM D4052 Standard Test Method)

The density of liquid this compound can be accurately determined using a digital density meter, following a procedure such as ASTM D4052.

Apparatus:

-

Digital Density Meter with an oscillating U-tube.

-

Syringe or automated sample injection system.

-

Constant temperature bath to maintain the U-tube at a specified temperature (e.g., 20 °C or 25 °C).

-

Calibrating fluids with known densities (e.g., dry air and deionized water).

Procedure:

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and at the desired measurement temperature.

-

Sample Injection: Introduce a small volume of the this compound (typically 0.7 to 1.0 mL) into the oscillating U-tube using a syringe or an automated system.[4]

-

Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency is then used to calculate the density.

-

Data Recording: Record the density value, typically in g/cm³ or kg/m ³, along with the measurement temperature.[9]

-

Cleaning: Thoroughly clean and dry the U-tube after each measurement to prevent cross-contamination.

Boiling Point Determination (Capillary Method)

The boiling point of this compound can be determined using the capillary method, which is suitable for small sample volumes.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

-

Small test tube.

-

Capillary tube, sealed at one end.

-

Thermometer.

-

Heating medium (e.g., mineral oil for a Thiele tube).

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Insertion: Invert the sealed capillary tube and place it, open end down, into the this compound in the test tube.

-

Apparatus Setup:

-

Mel-Temp: Place the test tube assembly into the heating block of the apparatus. Insert a thermometer into the designated port.

-

Thiele Tube: Attach the test tube to a thermometer using a rubber band and immerse it in the oil of the Thiele tube.

-

-

Heating: Begin heating the apparatus slowly, at a rate of approximately 1-2 °C per minute as the expected boiling point is approached.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which this stream of bubbles becomes a continuous, rapid flow.

-

Data Recording: Record the temperature at which vigorous and continuous bubbling occurs. This is the observed boiling point.

Solubility Determination

A qualitative assessment of this compound's solubility in various solvents can be performed through simple miscibility tests.

Apparatus:

-

Several small test tubes.

-

Pipettes or droppers.

-

Vortex mixer (optional).

-

This compound.

-

A selection of solvents (e.g., water, methanol, ethanol, diethyl ether, chloroform).

Procedure:

-

Solvent Addition: To a series of test tubes, add approximately 1 mL of each of the chosen solvents.

-

Solute Addition: Add a few drops of this compound to each test tube.

-

Mixing: Gently agitate or vortex each test tube to ensure thorough mixing.

-

Observation:

-

Data Recording: Record the solubility of this compound in each solvent as miscible, partially miscible, immiscible, or reactive. For miscible organic solvents, this compound is expected to be soluble.[2][4]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. thinksrs.com [thinksrs.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. matestlabs.com [matestlabs.com]

- 8. byjus.com [byjus.com]

- 9. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Mechanism of Action of Propionic Anhydride in Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionic anhydride (B1165640), with the chemical formula (CH₃CH₂CO)₂O, is a carboxylic acid anhydride widely utilized as a potent acylating agent in organic synthesis.[1][2] It is a colorless liquid characterized by a pungent odor and sees extensive application in the synthesis of pharmaceuticals, fragrances, dyes, and agrochemicals.[1][3] The reactivity of propionic anhydride is centered on its anhydride functional group, which facilitates the introduction of a propionyl group (CH₃CH₂CO-) onto various nucleophilic substrates.[1] This process, known as propionylation (a specific type of acylation), is fundamental to modifying the chemical properties of molecules to enhance their biological activity or utility as chemical intermediates.

This guide provides a detailed examination of the mechanisms through which this compound participates in acylation reactions, focusing on nucleophilic acyl substitution and Friedel-Crafts acylation. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core chemical transformations.

General Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism by which this compound acylates nucleophiles such as alcohols, amines, and thiols is nucleophilic acyl substitution .[1] This reaction proceeds via a characteristic two-step addition-elimination pathway.[4][5]

-

Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the this compound molecule. This breaks the π-bond of the carbonyl, leading to the formation of a transient tetrahedral alkoxide intermediate.[5][6]

-

Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and a propionate (B1217596) ion (CH₃CH₂COO⁻)—a relatively stable leaving group—is expelled.[7]

-

Deprotonation: If the initial nucleophile was neutral (e.g., an alcohol or amine), the resulting product is protonated. A base, often a second equivalent of the nucleophile or an added non-nucleophilic base, removes this proton to yield the final, neutral acylated product and a propionate salt.[6]

Caption: General workflow of nucleophilic acyl substitution.

Key Acylation Reactions and Specific Mechanisms

Acylation of Alcohols: Esterification

This compound reacts with alcohols to form propionate esters, a reaction vital in the synthesis of flavors, fragrances, and pharmaceuticals.[1] The reaction is an example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. It is often catalyzed by acids or bases to enhance the reaction rate.[8] For instance, bases like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) can be used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the propionic acid byproduct.[9]

Caption: Reaction pathway for the acylation of an alcohol.

Acylation of Amines: Amidation

The reaction of this compound with ammonia, primary amines, or secondary amines yields N-substituted propanamides.[10] This amidation reaction is generally rapid and efficient. The amine serves as the nucleophile, and because amines are typically more nucleophilic than alcohols, the reaction often proceeds without a catalyst.[11] Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the propionic acid byproduct, forming an ammonium (B1175870) propionate salt.[10][11]

Caption: Reaction pathway for the acylation of a primary amine.

Friedel-Crafts Acylation

This compound is also a key reagent in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction used to introduce a propionyl group onto an aromatic ring.[12][13] This reaction requires a strong Lewis acid catalyst, such as AlCl₃, FeCl₃, or solid acid catalysts like zeolites.[14][15][16] The mechanism differs significantly from nucleophilic acyl substitution.

-

Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of this compound, making the associated carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized propionylium (acylium) ion (CH₃CH₂CO⁺) and a complexed propionate-Lewis acid species.[15][17]

-

Electrophilic Attack: The highly reactive acylium ion acts as the electrophile and is attacked by the π-electrons of the aromatic ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[16][17]

-

Deprotonation: A weak base (such as the [AlCl₃(OOCR)]⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the ring's aromaticity and yielding the final aryl ketone product.[16][17]

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Quantitative Data Presentation

The efficiency of propionylation is highly dependent on the substrate, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Friedel-Crafts Acylation of Various Arenes

| Substrate | Acylating Agent | Catalyst | Conditions | Yield/Conversion | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Anisole (B1667542) | This compound | Ionic Liquid / FeCl₃·6H₂O | 60 °C | 41-92% (Yield) | High for para-isomer | [12] |

| Anisole | This compound | H-β Zeolite / ZrCl₄ | Batch conditions | Not specified | Not specified | [18] |

| Anisole | This compound | UDCaT-5 | 383 K, 5:1 mole ratio | 57% (Conversion) | 98.6% (4-methoxypropiophenone) | [19] |

| Anisole | This compound | Dealuminated HMOR Zeolite | 373 K, 8:1 mole ratio | 44.7% (Conversion) | High for para-isomer | [14] |

| Anisole | This compound | Ionic Liquid | 80-85 °C, 2 h | 65.5% (Yield) | 100% (para-isomer) | [20] |

| Indole | this compound | Yttrium triflate | 120 °C, 5 min (MW) | 81% (Yield) | High for 3-position |[21] |

Table 2: Acylation of Amines with this compound in Aqueous Medium

| Amine Substrate | Product | Yield | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | N-(1,3-benzothiazol-2-yl)propanamide | 80% | [22][23] |

| Aniline | N-Phenylpropanamide | 92% |[22][23] |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole in an Ionic Liquid

This protocol is based on a procedure for the synthesis of 4-methoxypropiophenone.[20]

-

Materials: Anisole (4.9 mmol), this compound (1 mmol), 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) (6 mmol).

-

Procedure:

-

Dry the ionic liquid (1.5715 g, 6 mmol) for 2 hours at 80°C under vacuum.

-

Add anisole (540 μl, 4.9 mmol) and this compound (130 μl, 1 mmol) to the dried ionic liquid in a hermetically sealed vessel.

-

Heat the mixture to 80-85°C.

-

Maintain the temperature for 2 hours with stirring.

-

After cooling to room temperature, extract the crude product with diethyl ether.

-

Filter the extract through a silica (B1680970) gel column to remove the ionic liquid.

-

Concentrate the filtrate under reduced pressure to yield the product, 4-methoxypropiophenone.

-

-

Analysis: The yield (reported as 65.5%) and purity can be determined by Gas Chromatography (GC) using an internal standard.[20]

Protocol 2: General Procedure for Acylation of an Amine in Aqueous Medium

This protocol is adapted from a general method for the chemoselective acylation of amines.[22]

-

Materials: Amine hydrochloride (10 mmol), this compound (12 mmol), sodium bicarbonate (NaHCO₃, 15 mmol), water.

-

Procedure:

-

Dissolve the amine hydrochloride (10 mmol) in water.

-

Add sodium bicarbonate (15 mmol) in portions to the solution with stirring until effervescence ceases. This liberates the free amine.

-

Add this compound (12 mmol) dropwise to the mixture at room temperature with vigorous stirring.

-

Continue stirring for the time required for the reaction to complete (monitor by TLC). The solid N-acylated product often precipitates from the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water and then dry it under vacuum.

-

-

Analysis: The product purity can be confirmed by comparison with authentic samples using IR, ¹H NMR, and ¹³C NMR spectroscopy.[22]

Caption: A typical workflow for an acylation experiment.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ester synthesis by acylation [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]

- 12. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcps.org [ijcps.org]

- 14. jocpr.com [jocpr.com]

- 15. science-revision.co.uk [science-revision.co.uk]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]

- 21. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of Propionic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for propionic anhydride (B1165640) (CAS No. 123-62-6), a key reagent in organic synthesis. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside visualizations to clarify analytical workflows and the relationships between spectroscopic methods and structural elucidation.

Introduction

Propionic anhydride, with the chemical formula (CH₃CH₂CO)₂O, is a widely used acylating agent. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of resulting products in various research and development settings, including the pharmaceutical industry. This guide synthesizes publicly available spectroscopic data into a structured and readily accessible format.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands of the carbonyl groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| 1810 | C=O Symmetric Stretch | Strong | [1] |

| 1760 | C=O Asymmetric Stretch | Strong | [1] |

| 2980-2880 | C-H Stretch (Alkyl) | Medium | |

| 1465 | C-H Bend (CH₃) | Medium | |

| 1350 | C-H Bend (CH₂) | Medium | |

| 1050-1000 | C-O Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference(s) |

| ~2.5 | Quartet (q) | 4H | ~7.5 | -CH₂- | |

| ~1.1 | Triplet (t) | 6H | ~7.5 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~168 | C=O | [2] |

| ~28 | -CH₂- | [2] |

| ~8 | -CH₃ | [2] |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 130 | Low | [M]⁺ (Molecular Ion) | [3] |

| 74 | Moderate | [CH₃CH₂COOH]⁺ | [3] |

| 57 | High | [CH₃CH₂CO]⁺ (Acylium Ion) | [3][4] |

| 29 | High | [CH₃CH₂]⁺ (Ethyl Cation) | [3] |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

-

Instrument Setup: The spectrometer is set to acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (e.g., CO₂ and H₂O).

-

Data Acquisition: The prepared salt plates are placed in the sample holder of the IR spectrometer. The spectrum is then recorded over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) is added to a clean, dry NMR tube. A small amount of this compound (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is then added and the mixture is gently agitated to ensure homogeneity. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may also be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

Data Acquisition: For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are acquired to obtain a good quality spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: The molecules are ionized. For a volatile compound like this compound, electron ionization (EI) is a common method.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Propionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Propionic anhydride (B1165640) is a vital reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the introduction of propionyl groups. However, its utility is matched by its hazardous nature, necessitating stringent safety protocols to mitigate risks of injury and property damage. This in-depth guide provides a comprehensive overview of the safe handling and storage procedures for propionic anhydride, tailored for laboratory and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. It is a colorless liquid with a strong, pungent, and unpleasant odor.[1] It is combustible and corrosive to metals and tissues.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [4] |

| Boiling Point | 167 °C (333 °F) | [5] |

| Melting Point | -43 °C (-45 °F) | [5] |

| Flash Point | 63 °C (145 °F) | [2] |

| Autoignition Temperature | 285 °C (545 °F) | [6] |

| Density | 1.015 g/cm³ at 25 °C | [5] |

| Vapor Density | 4.49 (Air = 1) | [4] |

| Vapor Pressure | 1.33 mbar at 21 °C | [6] |

| Solubility | Decomposes in water; soluble in methanol, ethanol, ether, and chloroform. | [1][4] |

Hazard Identification and Mitigation

This compound is classified as a corrosive and combustible liquid.[7] The primary hazards include severe skin burns, eye damage, and irritation of the respiratory tract upon inhalation.[1][7] Vapors are heavier than air and can accumulate in low-lying areas, posing a risk of flashback if an ignition source is present.[2]

Table 2: NFPA 704 Hazard Diamond for this compound

| Category | Rating | Description |

| Health (Blue) | 3 | Can cause serious or permanent injury.[2] |

| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[2] |

| Instability (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures and pressures.[2] |

| Special (White) | - | No special hazards indicated. |

The following diagram illustrates a logical workflow for identifying and mitigating the hazards associated with this compound.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.[8]

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles and an 8-inch minimum face shield should be worn.[5] Contact lenses should not be worn.[7] |

| Skin | Acid-Resistant Gloves and Clothing | Wear acid-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat or other protective clothing.[7][9] All protective clothing should be clean and put on before work.[7] |

| Respiratory | Respirator | If ventilation is inadequate or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used.[8] |

Safe Handling and Storage Procedures

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[6][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] All equipment used must be grounded to prevent static discharge.[2]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[7][10] this compound reacts exothermically with water, which can become violent.[2][10]

-

Work Practices: Do not eat, drink, or smoke in areas where this compound is handled.[7] Wash hands thoroughly after handling.[5] Emergency eyewash stations and safety showers must be readily accessible.[7]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][11] The recommended storage temperature is below 30°C.[1]

-

Containers: Keep containers tightly closed to prevent moisture contamination and leakage.[5] Containers should be stored upright.[5]

-

Segregation: Store separately from incompatible materials, especially oxidizing agents, acids, bases, and food products.[4]

Emergency and Disposal Procedures

Spill and Leak Response

In the event of a spill or leak, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

The following diagram outlines the general workflow for responding to a this compound spill.

Caption: General Workflow for Responding to a this compound Spill.

Experimental Protocol for a Small Spill:

-

Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area.[7] Alert others in the vicinity.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Personal Protective Equipment: Don the appropriate PPE as detailed in Table 3.

-

Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels.

-

Neutralization (with caution): Slowly and carefully add a neutralizing agent like soda ash or lime to the absorbed material.[4] Be aware that the reaction may generate heat.

-

Collection: Using non-sparking tools, collect the absorbed and neutralized material into a designated, labeled, and sealable container for hazardous waste.[4]

-

Decontamination: Wash the spill area with soap and water, and collect the rinse water for proper disposal.[7]

-

Disposal: Dispose of the waste and any contaminated materials in accordance with local, state, and federal regulations.[7]

For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]

Firefighting Measures

This compound is a combustible liquid.[7]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][7] Water spray can be used to cool fire-exposed containers.[7]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[2] this compound reacts with water, which can exacerbate the situation.[2]

-

Specific Hazards: Vapors can form explosive mixtures with air.[1] Containers may explode when heated.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[6]

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5]

First Aid

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air.[5] If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing.[7] Flush the affected area with large amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |

Disposal Considerations

Unused or waste this compound must be disposed of as hazardous waste.[7] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] All disposal practices must comply with federal, state, and local regulations.[6] Do not dispose of down the drain or into the environment.[5]

By adhering to the comprehensive procedures outlined in this guide, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks and ensuring a secure working environment.

References

- 1. This compound | 123-62-6 [chemicalbook.com]